molecular formula C6H3ClF3NO3S B8184104 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride

Cat. No.: B8184104
M. Wt: 261.61 g/mol
InChI Key: YMCONHIMVIPBCV-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride: is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring, along with a sulfonyl chloride group (-SO2Cl)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the addition of the sulfonyl chloride group. One common method involves the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride (Tf2O) to introduce the trifluoromethoxy group. This intermediate is then treated with chlorosulfonic acid (HSO3Cl) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
  • 3-(Trifluoromethoxy)benzene-1-sulfonyl chloride
  • 3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

Comparison: Compared to these similar compounds, 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the position of the trifluoromethoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group at the 3-position of the pyridine ring can enhance the compound’s electrophilicity and stability, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

3-(trifluoromethoxy)pyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-4(2-1-3-11-5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCONHIMVIPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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